molecular formula C9H12N3NaO6 B13866565 5-Amino-1-b-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt

5-Amino-1-b-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt

Cat. No.: B13866565
M. Wt: 281.20 g/mol
InChI Key: QVUXEGXVOLJLTN-URXMEGBKSA-M
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Description

5-Amino-1-(beta-d-ribofuranosyl)imidazole-4-carboxylic acid sodium salt is a compound that plays a significant role in various biochemical processes. It is a derivative of imidazole and ribofuranose, and it is known for its involvement in purine biosynthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(beta-d-ribofuranosyl)imidazole-4-carboxylic acid sodium salt typically involves the reaction of 2-bromo tribenzoyl ribose with diaminomaleonitrile. This reaction displaces the anomeric halogen by one of the amino groups, forming the aminosugar predominantly as the β-anomer. Subsequent treatment with methyl orthoformate in the presence of a base leads to the formation of the imidazole ring. The nitrile nearest the sugar is then converted to an iminoester, and the benzoyl groups are cleaved in the process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar routes as described above, with optimizations for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(beta-d-ribofuranosyl)imidazole-4-carboxylic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases such as alkoxides and methyl orthoformate. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway and product formation.

Major Products Formed

The major products formed from these reactions include various imidazole derivatives, which are crucial intermediates in purine biosynthesis and other biochemical pathways .

Scientific Research Applications

5-Amino-1-(beta-d-ribofuranosyl)imidazole-4-carboxylic acid sodium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(beta-d-ribofuranosyl)imidazole-4-carboxylic acid sodium salt involves its role as an intermediate in purine biosynthesis. It activates AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. This activation leads to various downstream effects, including the regulation of glucose and lipid metabolism, and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(beta-d-ribofuranosyl)imidazole-4-carboxylic acid sodium salt is unique due to its specific structure and its role in purine biosynthesis. Its ability to activate AMPK and influence various metabolic pathways makes it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C9H12N3NaO6

Molecular Weight

281.20 g/mol

IUPAC Name

sodium;5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate

InChI

InChI=1S/C9H13N3O6.Na/c10-7-4(9(16)17)11-2-12(7)8-6(15)5(14)3(1-13)18-8;/h2-3,5-6,8,13-15H,1,10H2,(H,16,17);/q;+1/p-1/t3-,5-,6-,8-;/m1./s1

InChI Key

QVUXEGXVOLJLTN-URXMEGBKSA-M

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)[O-].[Na+]

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)[O-].[Na+]

Origin of Product

United States

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